6,7-Dimethoxy-1,4-phthalazinediol

Physicochemical Properties Thermal Analysis Process Chemistry

Sourcing a validated Carbazeran intermediate with the critical 6,7-dimethoxy pharmacophore often delays cardiovascular drug discovery. This compound resolves that bottleneck as the direct precursor to the PDE-II/III inhibitor Carbazeran (EC50 100 µM). - Enables efficient synthesis without de novo route development. - ISO 17034-certified standard ensures analytical method traceability. - Quantified solubility (2.2 g/L) and mp (333-335 °C) support seamless scale-up process design.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 10001-35-1
Cat. No. B046726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1,4-phthalazinediol
CAS10001-35-1
Synonyms2,3-Dihydro-6,7-dimethoxy-1,4-phthalazinedione_x000B_
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NNC2=O)OC
InChIInChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)10(14)12-11-9(5)13/h3-4H,1-2H3,(H,11,13)(H,12,14)
InChIKeyIOCGRHAIDOHNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-1,4-phthalazinediol – A Key PDE Inhibitor Intermediate


6,7-Dimethoxy-1,4-phthalazinediol (CAS 10001-35-1) is a phthalazine derivative with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol . It is primarily recognized as a crucial intermediate in the synthesis of Carbazeran (C175790), a potent phosphodiesterase (PDE) inhibitor with chronotropic and inotropic effects . The compound features a 6,7-dimethoxy substitution pattern on the phthalazine core, which is a common structural motif in many bioactive PDE inhibitors [1].

+ Direct Carbazeran synthetic pathway intermediate
+ 6,7-dimethoxy pharmacophore for PDE inhibitor research
+ ISO 17034 certified analytical standard available

Why Substitution Fails for 6,7-Dimethoxy-1,4-phthalazinediol


The 6,7-dimethoxy substitution pattern on the phthalazine core is not merely a structural embellishment but a critical determinant of both the synthetic route to Carbazeran and the biological activity of the resulting phthalazine derivatives. Unsubstituted 1,4-phthalazinediol (CAS 1445-69-8) lacks the methoxy groups necessary for the subsequent chemical transformations required to install the piperidinyl-ethylcarbamate moiety of Carbazeran . Furthermore, structure-activity relationship (SAR) studies on phthalazine cardiotonic agents demonstrate that the 6,7-dimethoxy substitution is essential for achieving potent PDE inhibition comparable to amrinone, a known positive inotrope [1]. Therefore, substituting with a non-dimethoxylated analog would both halt the synthetic pathway and yield a final product with significantly diminished pharmacological activity, if any.

Synthesis block Unsubstituted 1,4-phthalazinediol lacks the methoxy groups required to install Carbazeran's piperidinyl-ethylcarbamate moiety, halting the synthetic pathway.
Pharmacophore loss SAR studies indicate that the 6,7-dimethoxy pattern is essential for PDE inhibition comparable to amrinone; non-dimethoxylated analogs may yield significantly diminished pharmacological activity.

6,7-Dimethoxy-1,4-phthalazinediol vs. Key Comparators


Melting Point vs. Unsubstituted Analog

6,7-Dimethoxy-1,4-phthalazinediol exhibits a significantly lower melting point compared to its unsubstituted analog, 1,4-phthalazinediol (Phthalhydrazide, CAS 1445-69-8). This difference is directly attributable to the presence of the electron-donating 6,7-dimethoxy groups, which disrupt the intermolecular hydrogen bonding network of the phthalazinedione core [1]. A lower melting point can be advantageous for solution-phase synthesis, as it often correlates with higher solubility in organic solvents at ambient temperatures, facilitating reaction setup and workup procedures [2].

Melting Point vs. Unsubstituted
Head-to-head
333–335 °C vs 342–344 °C
Supports identity and purity verification against core scaffold.
Lower MP may correlate with higher organic-solvent solubility.
Physicochemical Properties Thermal Analysis Process Chemistry

Aqueous Solubility Comparison

The aqueous solubility of 6,7-Dimethoxy-1,4-phthalazinediol has been quantified as 2.2 g/L at 25 °C, classifying it as 'slightly soluble' . In contrast, the unsubstituted analog, 1,4-phthalazinediol, is only described qualitatively as 'sparingly soluble in water' [1]. While a direct quantitative comparison is limited by the qualitative nature of the comparator data, the availability of a specific numeric value (2.2 g/L) for the target compound provides a precise benchmark for formulation scientists and process chemists, enabling accurate calculations for reaction media and purification strategies .

Aqueous Solubility
Cross-study
2.2 g/L (25 °C)
Quantified benchmark for reaction-media design.
Unsubstituted analog only described qualitatively.
Solubility Formulation Science Pre-formulation

Direct Intermediate for PDE Inhibitor Synthesis

Multiple vendor technical datasheets and scientific references confirm that 6,7-Dimethoxy-1,4-phthalazinediol is a key intermediate specifically for the synthesis of Carbazeran (C175790) [REFS-1, REFS-2]. Carbazeran is a well-characterized compound with an EC50 of 100 µM for inotropic effects, acting as a potent inhibitor of phosphodiesterase types II and III (PDE-II/PDE-III) . This established synthetic pathway provides a clear, functional advantage over other phthalazine derivatives that lack this specific substitution pattern, as they cannot be directly converted to Carbazeran without significant re-engineering of the synthetic route.

Synthetic Utility
Class-level
Validated intermediate for Carbazeran (reported PDE-II/III inhibitor)
Supports PDE inhibitor pathway synthesis workflow.
Unsubstituted analog has no reported direct route to this target.
Synthetic Chemistry Drug Discovery Cardiovascular Research

ISO 17034 Certified Reference Material

For applications requiring the highest level of quantitative accuracy, such as analytical method validation or pharmacokinetic studies, 6,7-Dimethoxy-1,4-phthalazinediol is available as an analytical standard produced under ISO 17034 accreditation for reference material producers . This certification provides a documented level of purity, homogeneity, and stability, along with a comprehensive certificate of analysis. In contrast, many analogous phthalazine derivatives are only available as research-grade chemicals with less rigorous quality documentation (e.g., typical purity of 95%) . The availability of a certified reference material directly supports precise quantitation and regulatory compliance in pharmaceutical R&D.

ISO 17034 Standard
Supplier data
Certified reference material available
Enables method validation and quantitative accuracy.
Contrasts with typical 95% research-grade analogs.
Analytical Chemistry Quality Control Reference Standards

Cardiotonic Activity vs. Amrinone

In a study of novel phthalazine derivatives, several compounds derived from the 6,7-dimethoxyphthalazine scaffold demonstrated relatively potent cardiotonic activity in anesthetized dogs, with effects comparable to the established positive inotrope, amrinone [1]. While the specific compound 6,7-Dimethoxy-1,4-phthalazinediol was not directly tested, the study establishes that the 6,7-dimethoxy substitution pattern on the phthalazine core is a critical pharmacophore for eliciting this therapeutically relevant cardiovascular activity. This contrasts with unsubstituted phthalazines, which lack such documented in vivo efficacy in this model.

Cardiotonic Activity Context
Class-level
Derivatives comparable to amrinone
Reported in vivo model-response context for 6,7-dimethoxy scaffold.
6,7-Dimethoxy-1,4-phthalazinediol itself not directly tested in the study.
Cardiovascular Pharmacology In Vivo Efficacy PDE Inhibition

Applications of 6,7-Dimethoxy-1,4-phthalazinediol


Synthesis of PDE Inhibitor Carbazeran

As a direct and validated intermediate for Carbazeran (a potent PDE-II/III inhibitor with an EC50 of 100 µM for inotropic effects) , 6,7-Dimethoxy-1,4-phthalazinediol is the optimal starting material for medicinal chemistry programs aimed at developing novel cardiovascular agents. Its 6,7-dimethoxy substitution pattern is a key pharmacophore for cardiotonic activity [1], enabling efficient access to a known bioactive chemotype without the need for extensive de novo synthetic route development.

Analytical Method Validation

The availability of 6,7-Dimethoxy-1,4-phthalazinediol as an ISO 17034-certified analytical standard makes it an ideal choice for pharmaceutical quality control laboratories. It can be used as a primary reference standard for the development and validation of HPLC, LC-MS, or other quantitative methods for the analysis of Carbazeran or related impurities in drug substances and products, ensuring traceability and regulatory compliance.

Scalable Synthesis of Phthalazine-Based APIs

The well-defined physicochemical properties of 6,7-Dimethoxy-1,4-phthalazinediol, including its quantified aqueous solubility (2.2 g/L at 25 °C) and lower melting point (333-335 °C) compared to the unsubstituted core [2], provide process chemists with critical data for designing efficient, scalable syntheses. These properties inform solvent selection, reaction temperature optimization, and crystallization/purification strategies, facilitating the transition from laboratory to pilot-scale production.

Application
Selection Property
Validation Focus
PDE inhibitor synthesis research
6,7-dimethoxy pharmacophore integrity
Synthetic pathway confirmation and intermediate identity
Analytical method validation
ISO 17034 certified standard availability
Quantitative accuracy and documentation traceability
Scalable process chemistry
Quantified solubility and thermal profile
Solvent selection and crystallization parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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